molecular formula C19H33NO B14436988 2-[(Dodecylamino)methyl]phenol CAS No. 79858-39-2

2-[(Dodecylamino)methyl]phenol

Cat. No.: B14436988
CAS No.: 79858-39-2
M. Wt: 291.5 g/mol
InChI Key: UZCNFBQYJDZBRH-UHFFFAOYSA-N
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Description

2-[(Dodecylamino)methyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a dodecylamino group attached to the phenol ring via a methylene bridge. The presence of the long dodecyl chain imparts unique properties to the compound, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dodecylamino)methyl]phenol typically involves the reaction of dodecylamine with formaldehyde and phenol. This reaction is an example of a Mannich reaction, which is a type of aminoalkylation reaction. The general reaction conditions include:

    Reactants: Dodecylamine, formaldehyde, and phenol.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is typically carried out at room temperature to moderate temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Dodecylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-[(Dodecylamino)methyl]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of surfactants, detergents, and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-[(Dodecylamino)methyl]phenol involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity. Additionally, the phenolic group can interact with proteins, potentially inhibiting enzyme activity or altering protein function. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-[(Octylamino)methyl]phenol: Similar structure but with an octyl chain instead of a dodecyl chain.

    2-[(Hexylamino)methyl]phenol: Features a hexyl chain.

    2-[(Butylamino)methyl]phenol: Contains a butyl chain.

Uniqueness

The uniqueness of 2-[(Dodecylamino)methyl]phenol lies in its long dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring surfactant-like behavior, such as in detergents and emulsifiers. The longer chain also enhances its ability to disrupt biological membranes, contributing to its antimicrobial activity.

Properties

CAS No.

79858-39-2

Molecular Formula

C19H33NO

Molecular Weight

291.5 g/mol

IUPAC Name

2-[(dodecylamino)methyl]phenol

InChI

InChI=1S/C19H33NO/c1-2-3-4-5-6-7-8-9-10-13-16-20-17-18-14-11-12-15-19(18)21/h11-12,14-15,20-21H,2-10,13,16-17H2,1H3

InChI Key

UZCNFBQYJDZBRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCC1=CC=CC=C1O

Origin of Product

United States

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